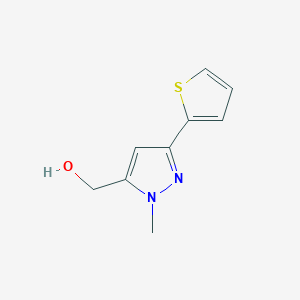

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol

説明

特性

IUPAC Name |

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKYTDUITSTBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594565 | |

| Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-49-8 | |

| Record name | 1-Methyl-3-(2-thienyl)-1H-pyrazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol typically involves the reaction of 3-thienylhydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This is followed by the introduction of the methyl group and the methanol functional group through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Antiviral Activity

One of the prominent applications of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is its potential as an antiviral agent. Research has indicated that compounds with thienyl and pyrazolyl moieties exhibit significant activity against various viral infections. For instance, studies have shown that derivatives of this compound can inhibit the replication of arenaviruses, which are known to cause severe hemorrhagic fevers.

In a notable case study, high-throughput screening identified this compound as a candidate for further development against arenavirus infections. The compound demonstrated effectiveness in reducing viral titers in cell cultures, suggesting its potential as a therapeutic agent .

High Throughput Screening Results

In a study conducted by Bjoern Meyer, the compound was part of a broader investigation into small molecules targeting viral nucleoproteins. The results highlighted the compound's ability to interact with viral proteins, leading to reduced viral replication rates. The study utilized various assays, including thermal shift assays and cytotoxicity tests, to evaluate the compound's efficacy and safety profile .

Table of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Meyer et al. (2014) | Identified as an effective inhibitor of arenaviruses | Potential development as an antiviral drug |

| High-throughput screening | Reduced viral titers in cell cultures | Supports further research into therapeutic uses |

作用機序

The mechanism of action of (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

類似化合物との比較

Data Table: Key Properties of Selected Analogs

Research Findings and Trends

Substituent Effects: Electron-Withdrawing Groups: Benzothiazole and cyano groups (e.g., in ) enhance electrophilicity, favoring interactions with biological targets. Aromatic Ring Variations: Thienyl vs. phenyl vs. furyl alters electronic properties (e.g., furyl’s oxygen increases polarity vs. thienyl’s sulfur) .

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via nucleophilic substitution or condensation reactions in polar solvents like acetone or 1,4-dioxane.

生物活性

(1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₀N₂OS

- Molecular Weight : 194.26 g/mol

- CAS Number : 879896-49-8

- Melting Point : 95–97 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. In a study focusing on neurodegenerative diseases, it was found that certain pyrazole derivatives could inhibit pathways leading to neuronal death, particularly in models of amyotrophic lateral sclerosis (ALS) and other stress-induced conditions .

2. Kinase Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways. In vitro studies demonstrated that it could effectively inhibit mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell growth and survival .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial or antifungal agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act through the following mechanisms:

- Inhibition of Kinase Activity

By inhibiting specific kinases, the compound may disrupt signaling pathways that lead to cell proliferation and survival, thus promoting apoptosis in cancer cells or protecting neurons from degeneration.

- Modulation of Neuroinflammatory Responses

The compound may also modulate inflammatory responses in the central nervous system, potentially reducing neuroinflammation associated with various neurological disorders .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Banerjee et al. (2014) | Identified neuroprotective effects in ALS models; compound showed significant survival rates in treated neurons compared to controls. |

| Marker et al. (2013) | Demonstrated the safety and efficacy of the compound in vivo; effective at reducing microgliosis in HIV-infected models. |

| Thams et al. (2019) | Showed that analogs of the compound had enhanced protective effects against neuronal death under stress conditions. |

Q & A

Q. What are the standard synthetic routes for synthesizing (1-Methyl-3-thien-2-yl-1H-pyrazol-5-yl)methanol?

The synthesis typically involves condensation of substituted pyrazole precursors with thiophene derivatives. For example, (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol analogs are synthesized via nucleophilic substitution or cyclization reactions using reagents like n-BuLi in THF at low temperatures (−78°C), followed by acid-catalyzed cyclization (e.g., AcOH/EtOH under reflux) . Thiophene incorporation may require Suzuki-Miyaura coupling or thiopheneyl Grignard reagents. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., monoclinic P21/c space group, β = 91.559° for similar pyrazole-thiophene hybrids) .

- NMR spectroscopy : H and C NMR identify methyl, pyrazole, and thienyl protons (e.g., δ 2.5–3.5 ppm for methyl groups; thiophene protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : Detects hydroxyl (≈3200–3400 cm) and pyrazole C=N (≈1500–1600 cm) stretches .

Q. How is purity assessed, and what challenges arise during purification?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., 120–122°C for analogs ). Challenges include isolating polar intermediates (e.g., methanol derivatives) from reaction mixtures, requiring optimized solvent systems (e.g., DMF/EtOH for recrystallization) .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole-thiophene coupling?

Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the pyrazole ring (e.g., methyl groups) direct thiophene coupling to the less hindered position. Microwave-assisted synthesis (e.g., 90°C, μW irradiation) enhances reaction efficiency and selectivity by promoting uniform heating . DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How should conflicting NMR and crystallographic data be resolved?

Discrepancies between NMR-derived conformers and X-ray structures may arise from dynamic equilibria in solution. Use variable-temperature NMR to probe conformational flexibility. For example, coalescence temperatures can reveal rotational barriers around the pyrazole-thiophene bond. Cross-validate with computational models (e.g., molecular dynamics simulations) .

Q. What strategies are effective for evaluating biological activity in vitro?

- Enzyme inhibition assays : Screen against kinases (e.g., GSK-3β) using ATP-competitive assays with IC determination (e.g., 30–40% inhibition at 1 µM in carcinoma cells) .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., P19 embryonic stem cells) to assess apoptosis induction (e.g., 50–60% viability reduction at 400 nM) .

Q. How can computational methods predict reactivity or binding interactions?

- DFT studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., thiophene sulfur as a nucleophilic center) .

- Molecular docking : Simulate binding poses with target proteins (e.g., GSK-3β) using AutoDock Vina. Focus on hydrogen bonding with pyrazole N atoms and hydrophobic interactions with the thienyl group .

Methodological Notes

- Crystallography : Refine structures using SHELXL (e.g., R factor <0.053 for high-resolution data) .

- Reaction optimization : Employ Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios (e.g., NaCNBH for selective reductions) .

- Data contradiction : Use SC-XRD to resolve ambiguities in stereochemistry caused by NMR signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。